N6-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine chemical structure and physical properties
N6-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine chemical structure and physical properties
Executive Summary
N6-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine (commonly referred to as 2,3-diamino-6-(4-fluorobenzylamino)pyridine or DAFP ) is a highly reactive triaminopyridine derivative. As a Senior Application Scientist, I approach this compound not just as a static chemical structure, but as a dynamic, critical node in both industrial pharmaceutical synthesis and human pharmacokinetics.
DAFP serves a dual role: it is the penultimate intermediate in the synthesis of the non-opioid analgesic flupirtine [[1]](), and it is the primary unacetylated in vivo metabolite formed via the hydrolytic cleavage of flupirtine's carbamate group 2. This guide deconstructs the structural properties, synthetic workflows, and metabolic tracking protocols for this highly sensitive compound.
Chemical Identity & Physical Properties
The defining feature of N6-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine is its electron-rich pyridine core. The presence of three electron-donating amino groups renders the molecule exceptionally nucleophilic. While this is advantageous for regioselective acylation during drug synthesis, it makes the compound exquisitely sensitive to oxidation, rapidly degrading into intensely colored quinone diimines upon exposure to atmospheric oxygen or peroxidases 3.
Table 1: Quantitative & Physical Data
| Property | Value |
| IUPAC Name | N6-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine |
| Common Synonyms | 2,3-diamino-6-(4-fluorobenzylamino)pyridine; DAFP |
| Chemical Formula | C12H13FN5 |
| Molecular Weight | 246.27 g/mol |
| Physical State | Solid (Colorless crystals; highly susceptible to oxidation) 4 |
| Solubility | Soluble in Isopropanol, Methoxyethanol, 1,4-Dioxane 5, 6 |
| Major Degradants | Quinone diimines (intensely blue/green by-products) 2, 4 |
Synthetic and Metabolic Pathway Visualization
The following diagram maps the dual nature of DAFP. Industrially, it is synthesized via hydrogenation and immediately acylated. Biologically, it is generated via carboxylesterase-mediated hydrolysis and subsequently acetylated to D13223.
Figure 1: Synthetic and metabolic pathways of N6-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine.
Experimental Methodology I: Industrial Synthesis & Isolation
To synthesize the triamine intermediate for downstream flupirtine production, the nitro group of 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine (ANFP) must be reduced.
Step-by-Step Protocol
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Dissolution: Dissolve ANFP in an inert, water-miscible solvent such as methoxyethanol or isopropanol 5.
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Catalyst Addition: Add Raney-Nickel catalyst to the reaction vessel.
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Hydrogenation: Pressurize the reactor with hydrogen gas to 4.5 - 5.0 bar and heat to 60–70 °C until hydrogen uptake ceases 5.
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Filtration: Filter the Raney-Nickel catalyst strictly under an inert Argon or Nitrogen atmosphere.
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Acylation (Optional): To proceed to flupirtine, immediately add 1.1 to 1.3 molar equivalents of ethyl chloroformate and triethylamine to the filtrate 1.
Causality & Field-Proven Insights
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Why Raney-Nickel? While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, it frequently catalyzes the hydrodehalogenation of the fluorobenzyl group under pressurized hydrogen. Raney-Ni ensures selective reduction of the nitro group without cleaving the carbon-fluorine bond [[5]]().
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Self-Validating Control (Atmospheric Integrity): The integrity of your inert atmosphere can be visually validated. The DAFP solution remains colorless to pale yellow under strict inert conditions. A rapid shift to a green or intense blue hue immediately indicates oxygen ingress and the formation of quinone diimine degradants 4.
Experimental Methodology II: In Vitro Metabolism & Acetylation Assay
In pharmacokinetic studies, tracking the conversion of flupirtine to the DAFP triamine and subsequently to the active N-acetylated metabolite (D13223) requires precise enzymatic conditions.
Step-by-Step Protocol
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Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 1 mM Acetyl-CoA.
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Fraction Addition: Add human cytosolic S9 fractions (containing NAT1 and NAT2 enzymes) to the buffer 7.
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Substrate Incubation: Spike the mixture with 10 µM of the DAFP triamine substrate. Incubate at 37 °C for 30–60 minutes.
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Termination: Quench the reaction with an equal volume of ice-cold acetonitrile to precipitate proteins.
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Centrifugation: Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant for HPLC analysis.
Causality & Field-Proven Insights
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Subcellular Fraction Selection: A common point of failure in this assay is the use of hepatic microsomes. The N-acetylation of the triamine is carried out by N-acetyltransferases (NATs). Because NATs are exclusively cytosolic enzymes, microsomal fractions will yield zero D13223 formation [[7]]().
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Self-Validating Control (Cross-Contamination Check): Include a parallel microsomal incubation alongside the cytosolic S9 fraction. The microsomal arm should yield 0% D13223. If D13223 is detected in the microsomal fraction, it definitively indicates cytosolic cross-contamination during your ultracentrifugation prep step.
Analytical Characterization Protocols
To ensure a self-validating system, the reaction progress of both synthesis and metabolism must be monitored via Reverse-Phase HPLC to separate the highly polar triamine from its acylated/acetylated counterparts.
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Column Selection: Agilent Zorbax C8 (4.6 x 150 mm, 5 µm) is highly recommended for resolving the triaminopyridine core 8.
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Mobile Phase: A gradient of 10 mM Ammonium Acetate (pH 6.8) and Acetonitrile. The slightly acidic to neutral pH is critical; highly basic mobile phases will accelerate the on-column oxidation of DAFP into quinone diimines, resulting in split peaks and poor mass balances 2.
References
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Benchchem: Flupirtine Maleate Degradation and N-Acetylation. Benchchem Product Data. 7
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Process for the preparation of flupirtine. Google Patents (DE102009023162A1).1
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Process for preparing pure flupirtin maleate and its modification a. Google Patents (WO1998047872A1). 5
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Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1. National Center for Biotechnology Information (NIH/PMC). 3
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Pharmacology and clinical applications of flupirtine: Current and future options. World Journal of Gastrointestinal Pharmacology and Therapeutics.2
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Discovery of Aromatic Carbamates that Confer Neuroprotective Activity. Journal of Medicinal Chemistry, ACS Publications. 6
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Flupirtine Revisited. New Drug Approvals. 4
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Structure of flupirtine maleate. ResearchGate. 8
Sources
- 1. DE102009023162A1 - Process for the preparation of flupirtine - Google Patents [patents.google.com]
- 2. wjgnet.com [wjgnet.com]
- 3. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. WO1998047872A1 - Process for preparing pure flupirtin maleate and its modification a - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flupirtine Maleate | 75507-68-5 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
